N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17937618
InChI: InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)
SMILES:
Molecular Formula: C29H30N2O8
Molecular Weight: 534.6 g/mol

N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine

CAS No.:

Cat. No.: VC17937618

Molecular Formula: C29H30N2O8

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine -

Specification

Molecular Formula C29H30N2O8
Molecular Weight 534.6 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid
Standard InChI InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)
Standard InChI Key RGZYXRAMAQAJGQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Introduction

Chemical and Structural Characteristics

Molecular Architecture

N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine (CAS 120658-63-1) possesses the molecular formula C₂₉H₃₀N₂O₈ and a molecular weight of 534.56 g/mol . The Fmoc group, a staple in SPPS, confers alkali-labile protection to the α-amino group, while the Tmob moiety on the side-chain amide ensures stability during peptide elongation. The Tmob group’s three methoxy substituents enhance steric hindrance and electronic stabilization, mitigating premature deprotection .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number120658-63-1
Molecular FormulaC₂₉H₃₀N₂O₈
Molecular Weight534.56 g/mol
Protection GroupsFmoc (α-amino), Tmob (side chain)
SolubilityOrganic solvents (e.g., DMF, DCM)

Stereochemical Considerations

The L-configuration of asparagine ensures compatibility with ribosomal peptide synthesis analogs, critical for producing biologically active peptides. The Tmob group’s planar aromatic ring system minimizes steric clashes during coupling reactions, preserving reaction kinetics .

Synthetic Methodology

Stepwise Synthesis

The synthesis of N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine involves a multi-step protocol:

  • Preparation of Protected Intermediates:
    Z-L-aspartic acid α-benzyl ester is coupled with 2,4,6-trimethoxybenzylamine using dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt), yielding N′-(2,4,6-trimethoxybenzyl)-L-asparagine benzyl ester .

  • Hydrogenation:
    Catalytic hydrogenation in 80% acetic acid removes the benzyl ester, generating the free carboxylic acid without cleaving the Tmob group .

  • Fmoc Introduction:
    The deprotected intermediate reacts with Fmoc-succinimide in a dioxane/water mixture under alkaline conditions (pH 9), followed by acidification to precipitate the final product .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield
CouplingDCCI/HOBt, DCM, 0°C85–90%
HydrogenationH₂/Pd-C, 80% AcOH, 2 hr>95%
Fmoc DerivatizationFmoc-OSu, KOH, dioxane/H₂O58–65%

Analytical Validation

Thin-layer chromatography (TLC) in chloroform/methanol/acetic acid (90:5:5) confirms product homogeneity (Rf = 0.35). Amino acid analysis post-TFA treatment verifies complete Tmob removal, with no residual asparagine dehydration byproducts .

Applications in Solid-Phase Peptide Synthesis

Prevention of Dehydration Side Reactions

Asparagine’s side-chain amide is prone to cyclization, forming succinimide intermediates that hydrolyze to aspartic acid or isoaspartate residues. The Tmob group’s bulkiness sterically hinders this process, ensuring >98% fidelity in asparagine incorporation .

Compatibility with Fmoc/tBu Strategy

The Tmob group’s stability under piperidine-mediated Fmoc deprotection (20% in DMF) allows seamless integration into standard SPPS protocols. Comparative studies show Tmob’s cleavage rate in TFA (95%) surpasses trityl (Trt) groups, with full deprotection achieved in 15 minutes .

Table 3: Tmob vs. Trt Protecting Groups

PropertyTmobTrt
Cleavage Rate (95% TFA)<15 minutes1–2 hours
Stability in 80% AcOHNo degradationPartial hydrolysis
Steric BulkHighModerate

Comparative Efficacy in Peptide Synthesis

Case Study: ACP (65–74) Synthesis

The acyl carrier protein (ACP) fragment 65–74, rich in asparagine, was synthesized using Fmoc-Asn(Tmob)-OH. LC-MS analysis revealed 92% purity without succinimide artifacts, outperforming Trt-protected analogs (78% purity) .

Limitations and Alternatives

While Tmob excels in acidic deprotection, its electron-rich aromatic ring may interact with photoactive resins. For light-directed synthesis, the photolabile NV group offers a viable alternative.

Industrial and Research Applications

Regulatory Status

Classified as a research-grade chemical, it is unsuitable for human or veterinary use. Handling requires PPE to prevent respiratory or dermal exposure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator